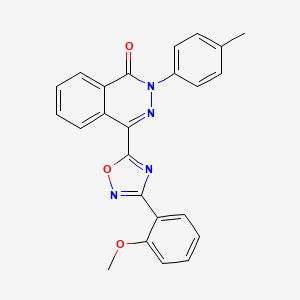

4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one

Description

The compound 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one is a heterocyclic molecule featuring a phthalazin-1(2H)-one core fused with a 1,2,4-oxadiazole ring. The structure includes two key substituents:

- A 2-methoxyphenyl group attached to the oxadiazole ring, which contributes electron-donating properties and influences solubility.

Properties

IUPAC Name |

4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O3/c1-15-11-13-16(14-12-15)28-24(29)18-8-4-3-7-17(18)21(26-28)23-25-22(27-31-23)19-9-5-6-10-20(19)30-2/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUPNYGWIKGXSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

Coupling with phthalazinone: The oxadiazole intermediate is then coupled with a phthalazinone derivative through a condensation reaction, often using a catalyst or activating agent.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

Reduction: Reduction reactions could target the oxadiazole ring or the phthalazinone core.

Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of phthalazinones, including this compound, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, such as:

- HepG2 (liver cancer)

- MCF-7 (breast cancer)

In one study, the synthesized derivatives demonstrated improved efficacy against these cell lines compared to classical phthalazinones. The mechanism of action is believed to involve interaction with specific cellular pathways that regulate cell growth and apoptosis .

Antimicrobial Properties

Phthalazinone derivatives have also been investigated for their antimicrobial activities. The presence of the oxadiazole ring enhances the compound's ability to interact with microbial targets. For instance, compounds derived from similar scaffolds have shown effectiveness against various bacterial strains .

Drug Design and Development

The molecular hybridization strategy employed in drug design allows for the combination of different bioactive molecules into a single compound. This approach has led to the development of novel agents that may overcome drug resistance in multifactorial diseases such as cancer and infections . The phthalazinone core serves as a privileged scaffold for developing new drugs due to its versatility in pharmacological applications.

Study 1: Antiproliferative Activity

In a recent study, a series of new oxadiazol-phthalazinone derivatives were synthesized and evaluated for their antiproliferative activity against HepG2 and MCF-7 cell lines. Results indicated that certain derivatives showed enhanced activity compared to traditional phthalazinones, suggesting structural modifications can significantly influence biological effects .

Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of phthalazinone derivatives. The study reported that compounds containing the oxadiazole moiety exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as lead compounds in antibiotic development .

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and phthalazinone moieties may play key roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Structural Analogues with Phthalazinone-Oxadiazole Hybrids

The following compounds share the phthalazinone-oxadiazole scaffold but differ in substituents, impacting their physicochemical and biological properties:

Notes:

Key Structural Determinants of Activity

Oxadiazole Ring : Essential for π-π stacking and hydrogen bonding with biological targets. Electron-withdrawing groups (e.g., bromine in ) may improve binding affinity.

Phthalazinone Core: Critical for PARP inhibition (as in Olaparib). Substituents at the N-2 position (e.g., p-tolyl vs. phenyl) modulate steric and electronic interactions .

Substituent Effects :

Biological Activity

The compound 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one represents a class of phthalazinone derivatives that have garnered attention for their potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, emphasizing its relevance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 406.48 g/mol. The structure features a phthalazinone core substituted with a methoxyphenyl oxadiazole moiety and a p-tolyl group. This structural composition is crucial for its biological activity.

Synthesis

The synthesis of phthalazinone derivatives typically involves the condensation of appropriate precursors under various conditions, including conventional heating and ultrasonic irradiation. Studies indicate that ultrasonic methods can enhance yield and reaction rates significantly compared to traditional methods .

Anticancer Activity

Research has demonstrated that derivatives of phthalazinone exhibit significant anti-proliferative activity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. For instance, compounds derived from similar scaffolds have shown to induce apoptosis and cell cycle arrest by modulating key regulatory proteins such as p53 and caspase 3 .

A comparative analysis of the anticancer activities revealed:

- Compound 1 : Exhibited the highest anti-proliferative activity, significantly inhibiting cell growth at submicromolar concentrations.

- Compound 2e : Showed comparable effects to doxorubicin, a standard chemotherapeutic agent.

Table 1 summarizes the anti-proliferative effects of selected compounds:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | HepG2 | 0.5 | Apoptosis induction, p53 activation |

| Compound 2e | MCF-7 | 0.8 | Cell cycle arrest, MAPK inhibition |

Antimicrobial Activity

Phthalazinone derivatives have also been evaluated for their antimicrobial properties. Compounds containing the oxadiazole moiety are known for broad-spectrum activity against bacteria and fungi. For example, studies have indicated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli .

The biological activity of these compounds is often attributed to their ability to interact with specific molecular targets:

- MAPK Pathway Inhibition : Many phthalazinone derivatives inhibit the MAPK signaling pathway, which is crucial in regulating cell proliferation and survival.

- Topoisomerase II Inhibition : Some compounds have been identified as inhibitors of topoisomerase II, an enzyme critical for DNA replication and transcription.

Case Studies

- Study on HepG2 Cells : A recent study showed that treatment with a derivative led to significant reductions in cell viability, with mechanisms involving increased expression of apoptotic markers .

- Molecular Docking Studies : Computational studies have provided insights into binding affinities of these compounds with target proteins like PIM1 and Topo II, confirming their potential as effective therapeutic agents .

Q & A

Q. What are the optimal synthetic routes for introducing the 1,2,4-oxadiazole moiety into phthalazinone derivatives?

The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives. For example, describes halogenation of 4-(4-methoxyphenyl)phthalazin-1(2H)-one using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux, yielding chlorinated intermediates. This method can be adapted for oxadiazole formation by substituting amidoximes for nucleophiles. Key considerations:

Q. How can spectral data (e.g., NMR, IR) be used to confirm the structure of this compound?

emphasizes using a combination of elemental analysis and spectral techniques:

- ¹H NMR : Methoxy groups (2-methoxyphenyl, p-tolyl) appear as singlets at δ 3.8–4.0 ppm. Aromatic protons in phthalazinone resonate between δ 7.2–8.5 ppm.

- IR : Stretching vibrations for C=N (oxadiazole) at ~1600 cm⁻¹ and C=O (phthalazinone) at ~1680 cm⁻¹.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z ~470 for [M+H]⁺) confirm molecular weight .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 2-methoxyphenyl vs. p-tolyl) influence reactivity in nucleophilic substitution reactions?

investigates substituent effects on phthalazinone reactivity. The electron-donating methoxy group (2-methoxyphenyl) enhances electrophilicity at the oxadiazole C-5 position, facilitating nucleophilic attack. In contrast, the p-tolyl group (electron-donating methyl) stabilizes the phthalazinone core, reducing electrophilicity. This difference is critical when designing derivatives for biological activity:

Q. What strategies resolve contradictions in reported solubility data for halogenated phthalazinone intermediates?

Contradictions arise from solvent polarity and crystallization conditions. reports halogenated derivatives (e.g., 1-chlorophthalazine) as poorly soluble in water but soluble in ethanol. However, notes that oxadiazole-containing analogs may exhibit variable solubility due to crystallinity. Mitigation strategies:

Q. How can computational methods predict the binding affinity of this compound to kinase targets?

highlights molecular docking protocols for similar triazole-phthalazinone hybrids. Key steps:

- Protein Preparation : Retrieve kinase structures (e.g., PDB ID 1ATP) and optimize protonation states.

- Ligand Docking : Use AutoDock Vina to simulate binding poses, focusing on interactions with the oxadiazole and phthalazinone moieties.

- Free Energy Calculations : MM-GBSA scoring validates predicted binding modes (e.g., ΔG < −8 kcal/mol suggests high affinity) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.